
2-methyl-N-(oxan-4-ylmethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-(oxan-4-ylmethyl)aniline is an organic compound with the molecular formula C13H19NO. It is a derivative of aniline, where the aniline nitrogen is substituted with a 2-methyl group and an oxan-4-ylmethyl group. This compound is used primarily in research and development settings, particularly in the fields of organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(oxan-4-ylmethyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution of a halogenated arene with an amine via a nucleophilic aromatic substitution pathway. This reaction typically requires high temperatures and/or high pressures to ensure high yields .
Another method involves the methylation of anilines with methanol, catalyzed by cyclometalated ruthenium complexes. This hydrogen autotransfer procedure proceeds under mild conditions (60°C) with NaOH as the base .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory methods mentioned above.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-(oxan-4-ylmethyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can regenerate the parent amine.
Scientific Research Applications
2-Methyl-N-(oxan-4-ylmethyl)aniline has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-methyl-N-(oxan-4-ylmethyl)aniline depends on its specific applicationFor example, the aniline nitrogen can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Aniline: The parent compound, aniline, is a simpler aromatic amine without the additional methyl and oxan-4-ylmethyl groups.
N-Methylaniline: This compound has a methyl group on the nitrogen but lacks the oxan-4-ylmethyl group.
N-Phenylmorpholine: Similar to 2-methyl-N-(oxan-4-ylmethyl)aniline, this compound has a morpholine ring attached to the nitrogen.
Uniqueness
This compound is unique due to the presence of both a 2-methyl group and an oxan-4-ylmethyl group on the aniline nitrogen.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
2-methyl-N-(oxan-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H19NO/c1-11-4-2-3-5-13(11)14-10-12-6-8-15-9-7-12/h2-5,12,14H,6-10H2,1H3 |
InChI Key |
ZVNNRQSOSUNARO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NCC2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13309940.png)

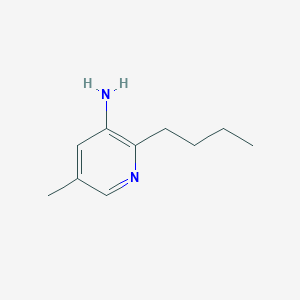
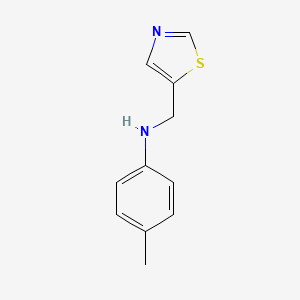
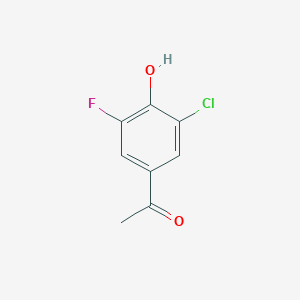
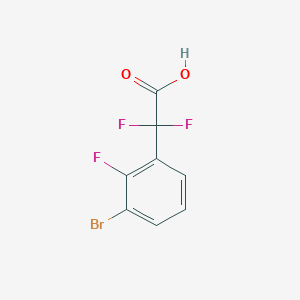
![7-(propan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13309984.png)
![1-[1-(1-Methyl-1H-pyrazol-4-YL)-2-pyrrolidinyl]methanamine](/img/structure/B13309999.png)
![4-[1-(Phenylsulfanyl)ethyl]aniline](/img/structure/B13310000.png)

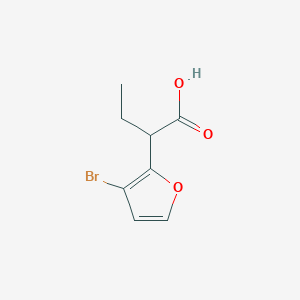
![1-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13310027.png)
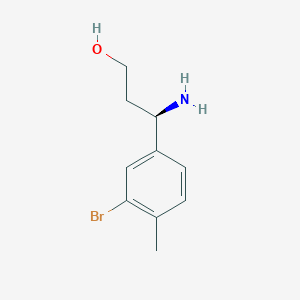
![4-{[(1-ethyl-1H-pyrazol-5-yl)methyl]amino}butan-2-ol](/img/structure/B13310033.png)
